3-Oxo Citalopram 3-Oxo Citalopram 3-Oxo Citalopram is a Citalopram intermediate.
Brand Name: Vulcanchem
CAS No.: 372941-54-3
VCID: VC21332807
InChI: InChI=1S/C20H19FN2O2/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20/h4-9,12H,3,10-11H2,1-2H3
SMILES: CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(=O)O1)C3=CC=C(C=C3)F
Molecular Formula: C20H19FN2O2
Molecular Weight: 338.4 g/mol

3-Oxo Citalopram

CAS No.: 372941-54-3

Cat. No.: VC21332807

Molecular Formula: C20H19FN2O2

Molecular Weight: 338.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Oxo Citalopram - 372941-54-3

CAS No. 372941-54-3
Molecular Formula C20H19FN2O2
Molecular Weight 338.4 g/mol
IUPAC Name 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-2-benzofuran-5-carbonitrile
Standard InChI InChI=1S/C20H19FN2O2/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20/h4-9,12H,3,10-11H2,1-2H3
Standard InChI Key ASGSMDPSNUXWMB-UHFFFAOYSA-N
SMILES CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(=O)O1)C3=CC=C(C=C3)F
Canonical SMILES CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(=O)O1)C3=CC=C(C=C3)F
Appearance Pale Yellow Thick Gel

Chemical Structure and Identification

Nomenclature and Identifiers

3-Oxo Citalopram is known by several chemical names and identifiers that reflect its molecular structure and relationship to Citalopram:

Identifier TypeValue
CAS Number372941-54-3
PubChem CID139024923 (hydrochloride salt)
Parent Compound CID11484526 (free base)
FDA UNII506NY8085H
Creation Date2019-09-13
Modification Date2025-02-22

The compound is also recognized by multiple synonyms in scientific and regulatory contexts:

  • 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile

  • 5-Isobenzofurancarbonitrile, 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-

  • Citalopram EP Impurity C

  • Escitalopram EP Impurity C

  • Citalopram USP Related Compound C

Molecular Structure

The molecular structure of 3-Oxo Citalopram features several key functional groups that contribute to its chemical behavior and pharmacological properties:

Structural FeatureDescription
Core StructureIsobenzofuran with a carbonyl group at position 3
Functional GroupsCyano group, dimethylamino group, fluorophenyl group
Molecular FormulaC₂₀H₁₉FN₂O₂ (free base)
Molecular Formula (HCl salt)C₂₀H₁₉FN₂O₂·HCl
Molecular Weight338.38 g/mol (free base)
Molecular Weight (HCl salt)374.8 g/mol

The compound's structure features a basic dimethylamino group that enables salt formation, explaining the existence of both the free base and hydrochloride forms in pharmaceutical contexts .

Physical and Chemical Properties

Physical Characteristics

3-Oxo Citalopram displays distinct physical characteristics that are important for its identification, handling, and formulation:

PropertyValueNotes
Physical StateSolidWhite to off-white (HCl salt)
ColorPale Yellow (free base) Form-dependent property
FormGel (free base) -
Melting Point49-52°C For free base form
Boiling Point490.7±45.0°C Predicted value
Density1.25±0.1 g/cm³ Predicted value

Chemical Properties

The chemical properties of 3-Oxo Citalopram influence its stability, reactivity, and behavior in various environments:

PropertyValueNotes
pKa9.48±0.28 Predicted value, represents basicity of dimethylamino group
SolubilitySlightly soluble in chloroform, ethyl acetate, and methanol Limited solubility in common organic solvents
StabilityHygroscopic Absorbs moisture from air
Recommended StorageSealed in dry conditions, 2-8°C Preservation of chemical integrity

The compound's hygroscopic nature necessitates careful handling and storage to maintain its chemical integrity and purity for research and analytical purposes .

Relationship to Citalopram

Structural Relationship

The structural relationship between 3-Oxo Citalopram and Citalopram reveals key differences:

Feature3-Oxo CitalopramCitalopram
Position 3Carbonyl (C=O) groupMethylene (CH₂) group
PharmacophoreModifiedIntact
Oxidation StateHigherLower

This structural distinction has significant implications for the compound's pharmacological properties and activity profile compared to Citalopram itself .

Pharmacological Properties

Mechanism of Action

While 3-Oxo Citalopram is primarily known as a synthetic intermediate, it also possesses pharmacological activity related to but distinct from Citalopram:

AspectDetails
Primary TargetSerotonin transporter (5-HT transporter)
Activity TypeSerotonin uptake inhibitor
PotencyLower than Citalopram (inferred from structural modifications)
SelectivityPresumed selective for serotonin transporters over other monoamine transporters

The compound's pharmacological activity derives from its structural similarity to Citalopram, though the presence of the carbonyl group at position 3 likely modifies its binding affinity and pharmacokinetic properties .

ApplicationRelevance
AntidepressantAs a serotonin uptake inhibitor with potential antidepressant properties
Research ToolFor studying structure-activity relationships of SSRIs
Drug DevelopmentAs a lead compound for developing novel serotonergic agents

While the compound is primarily used in analytical contexts, its pharmacological profile suggests potential for further investigation in therapeutic applications .

SupplierProduct FormatPricing (as of 2021)
Activate Scientific100mg (97% purity)$203
American Custom Chemicals Corporation1mg (95% purity)$315
American Custom Chemicals Corporation10mg (95% purity)$1,871.10
American Custom Chemicals Corporation50mg (95% purity)$2,194.50
Ambeed100mg (97% purity)$126

The relatively high pricing reflects the specialized nature of the compound and its importance in pharmaceutical research and quality control .

Research Applications

The primary research applications of 3-Oxo Citalopram include:

  • As a reference standard for analytical methods development and validation in pharmaceutical quality control

  • For impurity profiling of Citalopram and Escitalopram formulations

  • In structure-activity relationship studies of serotonergic compounds

  • For investigating metabolic pathways of Citalopram in pharmacokinetic research

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